Butanamide, 4-chloro-N-(4,6-dimethyl-2-pyridinyl)-
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Overview
Description
Butanamide, 4-chloro-N-(4,6-dimethyl-2-pyridinyl)- is a chemical compound with a complex structure that includes a butanamide backbone, a chlorine atom, and a pyridinyl group with two methyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 4-chloro-N-(4,6-dimethyl-2-pyridinyl)- typically involves the reaction of 4-chloroaniline with 4,6-dimethyl-2-pyridinecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Butanamide, 4-chloro-N-(4,6-dimethyl-2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like hydroxide ions (OH-) or amines can replace the chlorine.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Aqueous or alcoholic solutions of nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Butanamide, 4-chloro-N-(4,6-dimethyl-2-pyridinyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Butanamide, 4-chloro-N-(4,6-dimethyl-2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Butanamide, N-(4-chlorophenyl)-3-oxo-: Similar structure but lacks the pyridinyl group.
4-Chloro-N,N-dimethylbutanamide: Similar but with different substituents on the nitrogen atom.
Butanamide, N-(4-chloro-2-methoxyphenyl)-: Similar but with a methoxy group instead of the pyridinyl group.
Uniqueness
Butanamide, 4-chloro-N-(4,6-dimethyl-2-pyridinyl)- is unique due to the presence of the 4,6-dimethyl-2-pyridinyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
137685-53-1 |
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Molecular Formula |
C11H15ClN2O |
Molecular Weight |
226.70 g/mol |
IUPAC Name |
4-chloro-N-(4,6-dimethylpyridin-2-yl)butanamide |
InChI |
InChI=1S/C11H15ClN2O/c1-8-6-9(2)13-10(7-8)14-11(15)4-3-5-12/h6-7H,3-5H2,1-2H3,(H,13,14,15) |
InChI Key |
RSDGJSJLAUUDLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)CCCCl)C |
Origin of Product |
United States |
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